dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate
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Overview
Description
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate, BioXtra, >=98%: is a high-purity compound used in various biochemical and industrial applications. It is the alpha-anomeric form of glucose with a phosphate group on the primary carbon. This compound is often used in research due to its high purity and specific properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-D-Glucose 1-phosphate dipotassium salt hydrate can be synthesized by modifying the procedure of McCready et al. (1944). The synthesis involves the phosphorylation of glucose using potassium salts under controlled conditions .
Industrial Production Methods: : Industrial production typically involves large-scale synthesis using similar phosphorylation techniques, ensuring high purity and consistency. The process is optimized for yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Alpha-D-Glucose 1-phosphate can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form deoxy-sugars.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized glucose derivatives.
Reduction: Deoxy-sugars.
Substitution: Substituted glucose derivatives.
Scientific Research Applications
Mechanism of Action
Alpha-D-Glucose 1-phosphate dipotassium salt hydrate exerts its effects by participating in various biochemical pathways. It is converted into CDP-glucose by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase. This conversion is crucial for the synthesis of glycogen and other polysaccharides . The compound interacts with specific molecular targets, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucose 1-phosphate disodium salt hydrate: Similar in structure but contains sodium instead of potassium.
D-Glucose 6-phosphate disodium salt hydrate: Phosphate group is on the sixth carbon instead of the first.
Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate: Similar structure but with galactose instead of glucose.
Uniqueness: : Alpha-D-Glucose 1-phosphate dipotassium salt hydrate is unique due to its specific anomeric form and high purity, making it ideal for precise biochemical applications. Its potassium salt form also offers distinct solubility and reactivity properties compared to its sodium counterparts .
Properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQGDSVKCMGEFO-FBNUBEQJSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13K2O10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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